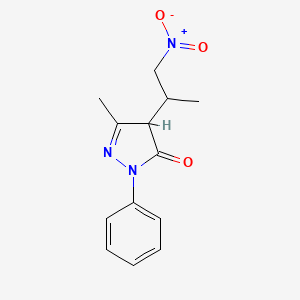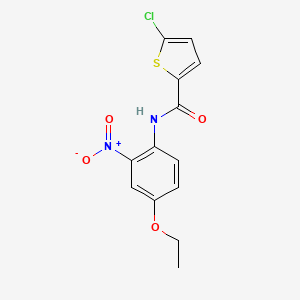
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPN is a pyrazolone derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have shown that this compound may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of nuclear factor-kappa B (NF-κB) activation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. This compound is readily synthesized through several methods, making it easily accessible for research purposes. This compound has also been shown to exhibit potent biological activities, making it a promising candidate for drug development and as a research tool. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one research. This compound can be further optimized for drug development, and its potential as a fluorescent probe in biological imaging can be explored. Furthermore, the mechanism of action of this compound can be further elucidated, and its potential as a catalyst in organic synthesis can be studied. Overall, this compound has significant potential for scientific research and warrants further investigation.
Synthesis Methods
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been synthesized through several methods, including the reaction of 4-nitroacetophenone with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-nitroacetophenone with 2-methyl-1-nitroethene, followed by reduction and cyclization. These methods have been optimized to produce high yields of this compound.
Scientific Research Applications
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for drug development. Furthermore, this compound has been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
properties
IUPAC Name |
5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(8-15(18)19)12-10(2)14-16(13(12)17)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDEESSCJSTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)C[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)

![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)
![2-[4-(2-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5111268.png)
![3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111279.png)
![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)